

Spectroscopic and Spectrometric Characterization of Safflospermidine A: A Technical Guide

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Compound of Interest		
Compound Name:	Safflospermidine A	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and spectrometric data for **Safflospermidine A**, a novel spermidine derivative. The information enclosed is intended to serve as a core reference for researchers engaged in natural product chemistry, pharmacology, and drug development.

Introduction

Safflospermidine A, with the chemical formula $C_{34}H_{37}N_3O_6$ and a molecular weight of 583.7 g/mol , is a tri-p-coumaroyl spermidine derivative.[1] Its chemical structure has been identified as N^1,N^{10} -(E)- N^5 -(Z)-tri-p-coumaroyl spermidine. The structural elucidation of this compound was achieved through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS). This guide presents a detailed summary of the reported spectroscopic data and the experimental protocols employed for its characterization.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectroscopic data and the High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data for **Safflospermidine A**.



¹H NMR Spectroscopic Data

Table 1: ¹H NMR (500 MHz, Methanol-d₄) Spectroscopic Data for **Safflospermidine A**.[1]

Chemical Shift (δ, ppm)	Multiplicity	Assignment
7.42	m	7H
7.20	m	1H
6.78	m	4H
6.71	m	2H
6.58	m	1H
6.38	m	2H
5.93/5.81	m	1H
3.10–3.60	m	8H
1.30-1.95	m	6Н

¹³C NMR Spectroscopic Data

Table 2: ¹³C NMR (126 MHz, Methanol-d₄) Spectroscopic Data for **Safflospermidine A**.[1]



Chemical Shift (δ, ppm)
172.04
170.59
169.33
160.70
159.40
141.86
137.78
134.90
132.18
131.20
130.59
128.20
127.63
121.77
120.96
118.40
116.77
116.40
116.03
47.78
46.02
44.08
40.05



39.87	
38.26	
37.89	
37.74	
29.77	
28.35	
27.91	
27.31	
27.01	
25.78	
25.69	

Mass Spectrometry Data

Table 3: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) Data for **Safflospermidine A**.[1]

lon	Calculated m/z	Found m/z
[M+Na]+	606.2524	606.2522

Experimental Protocols

The following sections detail the methodologies used for the isolation and spectroscopic characterization of **Safflospermidine A**.

Isolation of Safflospermidine A

Safflospermidine A was isolated from the florets of Carthamus tinctorius L.[2] or the bee pollen of Helianthus annuus L.[1][3] The general procedure involved the following steps:



- Extraction: The dried plant material was extracted with methanol.
- Partitioning: The crude methanol extract was sequentially partitioned with solvents of increasing polarity, such as hexane and dichloromethane (DCM).
- Column Chromatography: The active fraction (typically the DCM fraction) was subjected to silica gel 60 column chromatography. Elution was performed with a gradient of DCM and methanol.
- High-Performance Liquid Chromatography (HPLC): Fractions containing Safflospermidine
 A were further purified by preparative HPLC to yield the pure compound.

Spectroscopic Analysis

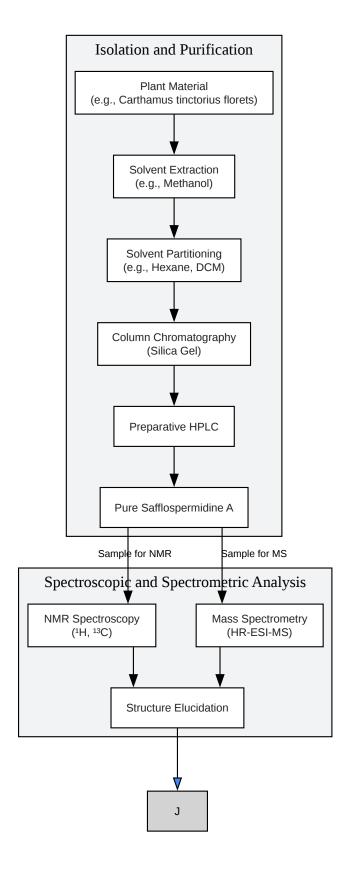
¹H and ¹³C NMR spectra were recorded on a 500 MHz NMR spectrometer using deuterated methanol (Methanol-d₄) as the solvent.[1] Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent peak.

HR-ESI-MS analysis was performed to determine the accurate mass and molecular formula of **Safflospermidine A**. The analysis was conducted in positive ion mode, and the mass-to-charge ratio (m/z) for the sodium adduct ion ([M+Na]+) was measured.[1]

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of a natural product like **Safflospermidine A**.





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Caption: Workflow for the isolation and structural elucidation of **Safflospermidine A**.



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References

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